Benzenecarbothioamide, 3-bromo-N-phenyl-
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Overview
Description
Benzenecarbothioamide, 3-bromo-N-phenyl- is an organic compound with the molecular formula C13H10BrNS It is a derivative of benzenecarbothioamide, where a bromine atom is substituted at the third position of the benzene ring, and an N-phenyl group is attached to the carbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioamide, 3-bromo-N-phenyl- typically involves the reaction of 3-bromoaniline with phenyl isothiocyanate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for Benzenecarbothioamide, 3-bromo-N-phenyl- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may involve additional steps such as distillation or crystallization to ensure the product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Benzenecarbothioamide, 3-bromo-N-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carbothioamide group can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the bromine atom.
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Scientific Research Applications
Benzenecarbothioamide, 3-bromo-N-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzenecarbothioamide, 3-bromo-N-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
Benzenecarbothioamide: Lacks the bromine substitution and N-phenyl group.
3-Bromoaniline: Contains the bromine substitution but lacks the carbothioamide group.
Phenyl Isothiocyanate: Contains the isothiocyanate group but lacks the bromine substitution and N-phenyl group.
Properties
CAS No. |
127351-07-9 |
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Molecular Formula |
C13H10BrNS |
Molecular Weight |
292.20 g/mol |
IUPAC Name |
3-bromo-N-phenylbenzenecarbothioamide |
InChI |
InChI=1S/C13H10BrNS/c14-11-6-4-5-10(9-11)13(16)15-12-7-2-1-3-8-12/h1-9H,(H,15,16) |
InChI Key |
CGUQOSBIJQRLMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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